molecular formula C13H10O2 B160653 4-Biphenylcarboxylic acid CAS No. 92-92-2

4-Biphenylcarboxylic acid

Cat. No. B160653
CAS RN: 92-92-2
M. Wt: 198.22 g/mol
InChI Key: NNJMFJSKMRYHSR-UHFFFAOYSA-N
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Description

4-Biphenylcarboxylic acid, also known as p-Phenylbenzoic acid or Diphenyl-4-carboxylic acid, is a chemical compound with the molecular formula C13H10O2 . It is used as a polarographic reagent and an intermediate in organic synthesis .


Synthesis Analysis

4-Biphenylcarboxylic acid can be synthesized by reacting 4′-methylbiphenyl-2-carbonitrile with methanol and 30% NaOH solution . Another method involves reacting biphenyl with chloroacetyl and then oxidizing it with potassium permanganate .


Molecular Structure Analysis

The molecular structure of 4-Biphenylcarboxylic acid consists of two benzene rings linked together by a carbon-carbon bond . The IUPAC Standard InChI is InChI=1S/C13H10O2/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H,14,15) .


Physical And Chemical Properties Analysis

4-Biphenylcarboxylic acid is a white to light yellow crystal powder . It has a melting point of 220-225 °C and a boiling point of 295.53 °C . The compound is insoluble in water .

Scientific Research Applications

Protein Folding and Therapeutic Effects

4-Biphenylcarboxylic acid derivatives, like 4-phenylbutyric acid (4-PBA), are recognized for their role in maintaining proteostasis. 4-PBA, a low molecular weight chemical chaperone, prevents misfolded protein aggregation and alleviates endoplasmic reticulum (ER) stress. It's noted for aiding protein folding in the ER, potentially alleviating pathologies by attenuating the activation of the unfolded protein response (UPR), a critical cellular repair mechanism. This makes it a focal point in biomedical research exploring its therapeutic potential in various in vitro and in vivo model systems and clinical trials, especially concerning its mechanisms of action (Kolb et al., 2015).

Environmental Monitoring and Toxicity Analysis

4-Biphenylcarboxylic acid analogs, like 2,4-dichlorophenoxyacetic acid (2,4-D), are used in environmental and agricultural applications, predominantly as herbicides. The toxicology and mutagenicity of 2,4-D, given its environmental prevalence, have been subjects of extensive research, employing methodologies like scientometric reviews to understand global research trends, focal areas, and gaps in this field (Zuanazzi et al., 2020).

Biotechnological Applications

In biotechnology, carboxylic acids like lactic acid and its derivatives hold significant importance. Lactic acid is a crucial hydroxycarboxylic acid, commercially produced via biomass fermentation and used in synthesizing biodegradable polymers. It serves as a feedstock for green chemistry, enabling the production of valuable chemicals like pyruvic acid, acrylic acid, and lactate ester through chemical and biotechnological routes. The potential of biotechnological processes to replace chemical routes, due to their "greener" properties, is a focus area in the current research (Gao et al., 2011).

Analysis of Biomarkers and Carcinogens

4-Aminobiphenyl (4-ABP), closely related to 4-biphenylcarboxylic acid, is a significant carcinogen found in tobacco and overheated meat. Its adducted form, dG-C8-4-ABP, serves as a biomarker for assessing cancer risk. Advanced analytical methods, particularly those based on liquid chromatography-mass spectrometry (LC-MS), are crucial in detecting and quantifying dG-C8-4-ABP in complex biological samples, offering insights into the metabolism, carcinogenicity, and potential health impacts of 4-ABP (Chen et al., 2018).

Safety And Hazards

4-Biphenylcarboxylic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . When heated to decomposition, it emits acrid smoke and irritating vapors .

Future Directions

There is ongoing research into the potential uses of 4-Biphenylcarboxylic acid. For example, it has been employed in the synthesis and characterization of europium and terbium complexes . Additionally, its solubility in various solvents has been studied, which could have implications for its use in various industrial processes .

properties

IUPAC Name

4-phenylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H10O2/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNJMFJSKMRYHSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

62698-50-4 (potassium salt)
Record name 4-Phenylbenzoic acid
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DSSTOX Substance ID

DTXSID1059074
Record name [1,1'-Biphenyl]-4-carboxylic acid
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Molecular Weight

198.22 g/mol
Source PubChem
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Product Name

4-Biphenylcarboxylic acid

CAS RN

92-92-2
Record name [1,1′-Biphenyl]-4-carboxylic acid
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Record name 4-Phenylbenzoic acid
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Record name 4-Biphenylcarboxylic acid
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Record name [1,1'-Biphenyl]-4-carboxylic acid
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Record name [1,1'-Biphenyl]-4-carboxylic acid
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Record name Biphenyl-4-carboxylic acid
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Record name 4-BIPHENYLCARBOXYLIC ACID
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Synthesis routes and methods

Procedure details

LiI (0.042 g, 0.32 mmol) was added to a solution of methyl 3-chloro-3′-((2-cyclopentyl-3-oxo-2,3-dihydrobenzo[d]isothiazol-6-yloxy)methyl)biphenyl-4-carboxylate (0.158 g, 0.32 mmol) in pyridine (5 mL). The reaction mixture was refluxed for 12 h, and then cooled to room temperature. Excess solvent was removed under vacuum. The product was purified by HPLC using isopropanol:water as the solvent system to afford 3-chloro-3′-(2-cyclopentyl-3-oxo-2,3-dihydrobenzo[d]isothiazol-6-yloxy)methyl)biphenyl-4-carboxylic acid as a colorless solid (70 mg, 46% yield). 1H NMR (400 MHz, DMSO-d6): δ 8.01 (s, 1H), 7.82 (d, 1H, J=8.5 Hz), 7.80 (d, 1H, J=8.6 Hz), 7.71-7.76 (m, 4H), 7.49-7.47 (m, 2H), 7.05 (d, 1H, J=8.5 Hz), 5.23 (s, 2H), 4.83-4.81 (m, 1H), 2.02-1.99 (m, 21-1), 1.62-1.60 (m, 6H). LC-MS (ESI) Calcd for C26H22ClNO4S [M+H]+: 480.09. Found: 479.95. HRMS (ESI) calcd for C26H22ClNO4S [M+H]+: 480.1031. Found: 480.1031.
Name
Quantity
0.042 g
Type
reactant
Reaction Step One
Name
methyl 3-chloro-3′-((2-cyclopentyl-3-oxo-2,3-dihydrobenzo[d]isothiazol-6-yloxy)methyl)biphenyl-4-carboxylate
Quantity
0.158 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
802
Citations
KH Yu, JM Rhee, Y Lee, K Lee, SC Yu - Langmuir, 2001 - ACS Publications
… For this purpose, we examined the molecule 4-biphenylcarboxylic acid (BPCA), which is shown in Figure 1, since this molecule is similar to the well-studied BA and it allowed us to …
Number of citations: 39 pubs.acs.org
CP Brock, JR Blackburn, KL Haller - Acta Crystallographica Section …, 1984 - scripts.iucr.org
… The structure of 4-biphenylcarboxylic acid was deter- mined as part of our continuing program to study the relationship of crystal packing and molecular confor- mation (specifically, the …
Number of citations: 21 scripts.iucr.org
RF D'Vries, GE Gomez, LP Mondragon, D Onna… - Journal of Solid State …, 2019 - Elsevier
… In this opportunity, we present the structure elucidation of a new set of 1D Ln-CPs based on 4′-hydroxi-4-biphenylcarboxylic acid (4-OHBBA) with the general formula [Ln(4-OHBBA) 3 (…
Number of citations: 9 www.sciencedirect.com
L Tian, X Liu, X Zheng, Y Sun, D Yan… - Synthesis and Reactivity …, 2010 - Taylor & Francis
… 4-Biphenylcarboxylic acid (Scheme 1) is an … 4-biphenylcarboxylic acid compounds, we have synthesized and characterized some di- and tri-organotin esters of 4-biphenylcarboxylic acid…
Number of citations: 3 www.tandfonline.com
KH Yu, JM Rhee, S Ko, SC Yu - Langmuir, 2001 - ACS Publications
… We first studied 4-biphenylcarboxylic acid (BPCA) on Ag and Au colloid monolayers to determine the relationship between orientation and adsorption strength. The relationship was …
Number of citations: 12 pubs.acs.org
L Jin, X Liu, YL Li, J Zhou, W Fu - Applied Surface Science, 2023 - Elsevier
… The hydrophobic 4-biphenylcarboxylic acid applied for synergistically passivating defects in the MAPbI 3 film can reduce defect density, form extra interface electric field, and improve …
Number of citations: 0 www.sciencedirect.com
JS Park, CH Jang, ML Tingey, AM Lowe… - Journal of colloid and …, 2006 - Elsevier
… : (1) the addition of 4-cyano-4′-biphenylcarboxylic acid to 5CB; (2) UV irradiation of 5CB, … 4′-biphenylcarboxylic acid. We explore the influence of 4-cyano-4′-biphenylcarboxylic acid …
Number of citations: 28 www.sciencedirect.com
Y Li, Y Wang, B Hu, Z Li, W Nie, Q Li - Journal of Chemical & …, 2021 - ACS Publications
… of temperature, the solubility of 4-biphenylcarboxylic acid in each of the solvents increases. … the thermodynamic parameters of 4-biphenylcarboxylic acid in the dissolution process and …
Number of citations: 0 pubs.acs.org
E Juaristi, A Martinez-Richa… - The Journal of …, 1983 - ACS Publications
We have now examined the title compounds, 4, 5, and 6/7,(Scheme II) as potential alternativesto 1 in the es-timation of organolithiums. It was considered that because of their highly …
Number of citations: 128 pubs.acs.org
MAR Matos, MS Miranda, DVSS Martins… - Organic & …, 2004 - pubs.rsc.org
The standard molar enthalpies of combustion and sublimation of 2- and 4-biphenylcarboxylic acid, 2,2′- and 4,4′-biphenyldicarboxylic acid were measured and the gas-phase …
Number of citations: 15 pubs.rsc.org

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